N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a heterocyclic compound featuring a 1,2,4-triazol-5-one core substituted with cyclopropyl and thiophen-2-yl groups. The cyclopropyl and thiophene substituents likely influence steric and electronic properties, modulating solubility, metabolic stability, and binding affinity.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c24-17(20-9-12-3-6-14-15(8-12)27-11-26-14)10-22-19(25)23(13-4-5-13)18(21-22)16-2-1-7-28-16/h1-3,6-8,13H,4-5,9-11H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFZUFDKICYJHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CC(=O)NCC3=CC4=C(C=C3)OCO4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C19H18N4O4S
- Molecular Weight : 398.44 g/mol
- IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide
- CAS Number : 1428367-63-8
The compound features a central triazole ring that is known for its diverse biological activities, including anticancer and antimicrobial properties .
Anticancer Activity
Recent studies have demonstrated that compounds containing the benzodioxole moiety exhibit notable anticancer properties. For instance, research indicates that derivatives of benzodioxole can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Specifically, derivatives similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyclopropyl...) showed promising results against Hep3B liver cancer cells with IC50 values indicating significant cytotoxicity .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (mM) | Mechanism of Action |
|---|---|---|---|
| 2a | Hep3B | 3.94 | Induces G2-M phase arrest |
| 2b | Hep3B | 9.12 | Weak activity compared to DOX |
| Control | DOX | 0.5 | Standard chemotherapy agent |
Antioxidant Activity
The antioxidant properties of this compound were evaluated using the DPPH assay. The results indicated that the synthesized compounds exhibited varying degrees of antioxidant activity when compared to Trolox, a well-known antioxidant .
The mechanisms underlying the biological activities of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyclopropyl...) are believed to involve:
- Inhibition of Cell Cycle Progression : Compounds similar to this one have been shown to disrupt the cell cycle in cancer cells, particularly at the G2-M phase.
- Induction of Apoptosis : These compounds may promote apoptotic pathways in malignant cells.
- Antioxidant Mechanisms : By scavenging free radicals, these compounds can reduce oxidative stress in cells.
Case Studies and Research Findings
A study focusing on the synthesis and evaluation of benzodioxole derivatives highlighted the potential of these compounds as anticancer agents. The research involved synthesizing various derivatives and assessing their cytotoxic effects on different cancer cell lines .
In another investigation, compounds with similar structural motifs were tested for their anti-inflammatory and analgesic properties, revealing a broad spectrum of biological activities that could be harnessed for therapeutic purposes .
Summary of Findings
The biological evaluations suggest that N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyclopropyl...) possesses significant potential as an anticancer and antioxidant agent. The structure-function relationship indicates that modifications in the benzodioxole framework can enhance its efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of acetamide derivatives with heterocyclic substitutions. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison of Key Analogs
*Estimated based on substituent contributions.
†Exact molecular weight requires experimental validation.
Key Observations:
The thiophen-2-yl substituent provides aromaticity and π-stacking capabilities, contrasting with the electron-deficient trifluoromethyl group in , which may improve membrane permeability but reduce polar interactions.
Core Heterocycle Variations :
- Replacement of the triazole ring with a triazin core in modifies hydrogen-bonding patterns and redox properties. The thioether linkage in may enhance radical scavenging or metal coordination.
Synthetic Approaches :
- Analogs like and are synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt) , suggesting similar routes for the target compound. Modifications in substituents (e.g., cyclopropyl vs. methyl) would require tailored starting materials.
Spectroscopic Analysis :
- NMR data comparisons (as in ) could highlight electronic environment differences. For example, chemical shifts in the triazole/triazin region (δ 7–9 ppm) would vary based on substituents like thiophene (aromatic deshielding) vs. trifluoromethyl (electron withdrawal).
The thiophene group in the target compound may confer selectivity toward sulfur-binding enzymes or receptors.
Q & A
Q. What are the recommended synthetic routes for preparing derivatives of 1,2,4-triazol-5-one, and how do reaction conditions influence yield?
The synthesis of 1,2,4-triazol-5-one derivatives typically involves cyclocondensation of thiosemicarbazides with activated carbonyl compounds. For example, compounds like 1-(2-oxo-2-phenylethyl)-4-aryl-amino-triazolones (e.g., 4d, 4e, 4f) are synthesized via refluxing intermediates with NaBH₄ in absolute ethanol, yielding 61–81% after recrystallization . Key factors affecting yield include:
- Solvent choice : Ethanol is preferred for recrystallization to enhance purity.
- Reduction conditions : NaBH₄ in ethanol at reflux for 4 hours ensures complete reduction of Schiff bases to secondary amines .
- Substituent effects : Electron-withdrawing groups (e.g., bromo, chloro) on arylidene moieties may reduce yields due to steric hindrance .
Q. How can spectroscopic techniques (IR, NMR) validate the structure of this compound and its intermediates?
Structural validation relies on:
- IR spectroscopy : Confirm the presence of carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ for the triazolone ring and acetamide moiety. Absence of N-H stretches (3300–3500 cm⁻¹) post-reduction indicates successful conversion of imine to amine .
- ¹H-NMR : Key signals include:
Advanced Research Questions
Q. How can Bayesian optimization or heuristic algorithms improve the synthesis efficiency of this compound?
Traditional trial-and-error approaches are time-intensive. Advanced strategies include:
- Bayesian optimization : Models reaction parameters (temperature, solvent ratio, catalyst loading) to predict optimal conditions. For example, highlights its success in reducing the number of experiments needed for yield maximization .
- Design of Experiments (DoE) : Multi-variable analysis (e.g., central composite design) identifies interactions between factors like reflux time and NaBH₄ stoichiometry .
- Case study : A 15% yield improvement was achieved for similar triazolones by optimizing ethanol-to-water ratios during recrystallization .
Q. What structural features contribute to the antitumor activity of benzo[d][1,3]dioxol-5-ylmethyl derivatives, and how can SAR studies guide further modifications?
demonstrates that derivatives with benzo[d][1,3]dioxol-5-ylmethyl and thiophen-2-yl groups exhibit enhanced antitumor activity. Key SAR insights include:
- Triazolone core : Essential for hydrogen bonding with kinase active sites.
- Cyclopropyl substituent : Increases metabolic stability by reducing oxidative degradation.
- Thiophene moiety : Enhances π-π stacking with hydrophobic pockets in target proteins .
Experimental validation via molecular docking (e.g., AutoDock Vina) can prioritize derivatives with improved binding affinity to receptors like EGFR or VEGFR2 .
Q. How can contradictory data on biological activity be resolved when evaluating structurally similar analogs?
Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times.
- Purity verification : HPLC-MS to confirm >95% purity, as trace impurities (e.g., unreacted thiophene intermediates) may skew IC₅₀ values .
- Control experiments : Compare activity against reference compounds (e.g., doxorubicin) under the same conditions .
Q. What crystallization strategies maximize yield and purity for this hygroscopic compound?
- Solvent blends : Ethanol/water (1:3 v/v) reduces solubility abruptly, yielding high-purity crystals (e.g., 81.55% yield for compound 5a) .
- Antisolvent addition : Dropwise addition of hexane to ethanolic solutions induces rapid nucleation.
- Temperature gradient : Slow cooling from 60°C to 4°C minimizes inclusion of solvent molecules .
Methodological Tables
Q. Table 1. Comparative Yields of Triazolone Derivatives
| Compound | Substituents | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| 4d | Benzylidene | 69.40 | 133–134 | |
| 4e | 3-Bromo-benzylidene | 61.33 | 126–127 | |
| 5a | Thiophen-2-ylmethyl | 81.55 | Not reported |
Q. Table 2. Key SAR Insights for Antitumor Activity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
